N-[4-(2-formylhydrazinyl)phenyl]acetamide
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Overview
Description
N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound with the molecular formula C9H11N3O2. It is a derivative of acetamide and contains a formylhydrazinyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-formylhydrazinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 4-(2-carboxyhydrazinyl)phenylacetamide.
Reduction: 4-(2-hydroxyhydrazinyl)phenylacetamide.
Substitution: Products depend on the specific electrophile used.
Scientific Research Applications
N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- 2-chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- Urea, N-[4-(2-formylhydrazino)phenyl]-N’-phenyl-
Uniqueness
N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both formyl and hydrazinyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11N3O2/c1-7(14)11-8-2-4-9(5-3-8)12-10-6-13/h2-6,12H,1H3,(H,10,13)(H,11,14) |
InChI Key |
KBSJHQHGTTYJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
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